molecular formula C17H18O4 B12550722 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one CAS No. 144011-03-0

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one

Cat. No.: B12550722
CAS No.: 144011-03-0
M. Wt: 286.32 g/mol
InChI Key: RNVOVQQDIZDNEU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features two methoxy-substituted phenyl rings connected by an ethanone bridge. Aromatic ketones are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Friedel-Crafts acylation with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines

Major Products Formed

    Oxidation: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethanoic acid

    Reduction: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one would depend on its specific application

    Electrophilic interactions: The carbonyl group can act as an electrophile in reactions with nucleophiles.

    Aromatic interactions: The aromatic rings can participate in π-π stacking interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one
  • 1-(2-Methoxyphenyl)-2-phenylethan-1-one
  • 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethan-1-one

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one is unique due to the presence of methoxy groups on both phenyl rings, which can influence its reactivity and interactions. The specific substitution pattern can affect its physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.

Properties

CAS No.

144011-03-0

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C17H18O4/c1-19-15-7-5-4-6-13(15)10-14(18)12-8-9-16(20-2)17(11-12)21-3/h4-9,11H,10H2,1-3H3

InChI Key

RNVOVQQDIZDNEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2OC)OC

Origin of Product

United States

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